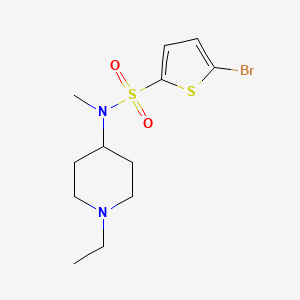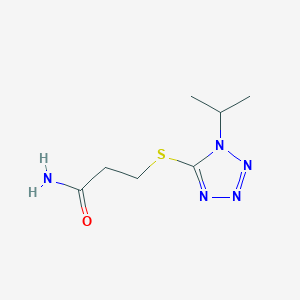![molecular formula C12H16N4O2S2 B7496351 4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B7496351.png)
4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. In
Mecanismo De Acción
The mechanism of action of 4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes involved in cell division and proliferation, leading to the death of cancer cells. It has also been proposed that the compound exerts its anti-inflammatory and analgesic effects by modulating the activity of certain inflammatory mediators such as cytokines and prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine have been studied extensively. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, thereby reducing inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine is its potent antitumor activity against a range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of inflammatory diseases.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has been found to exhibit some toxicity towards normal cells, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions that can be explored with regards to 4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine. One direction is to explore the compound's potential as a novel anticancer agent. Further studies can be conducted to elucidate the compound's mechanism of action and to optimize its efficacy and safety profiles.
Another direction is to explore the compound's potential as an anti-inflammatory and analgesic agent. Further studies can be conducted to evaluate the compound's efficacy in animal models of inflammatory diseases such as arthritis.
Finally, the compound's potential applications in material science and agriculture can also be explored. For example, the compound's unique heterocyclic structure can make it a valuable building block for the synthesis of novel materials with specific properties. Additionally, the compound's potential as a pesticide or herbicide can also be explored.
Conclusion
In conclusion, 4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine is a compound that has shown promising results in various scientific research applications. Its potent antitumor activity, anti-inflammatory and analgesic properties, and unique heterocyclic structure make it a valuable tool for studying various biological processes and for developing novel materials and agricultural products. Further studies are needed to fully elucidate the compound's mechanism of action and to optimize its efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine involves the reaction of 2-chloro-4-methylsulfonyl-1,4-diazepane with 2-aminothiophene-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction takes place through nucleophilic substitution of the chlorine atom by the amino group of the thiophene ring, followed by cyclization to form the thieno[2,3-d]pyrimidine ring.
Aplicaciones Científicas De Investigación
4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine has shown promising results in various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
4-(4-methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c1-20(17,18)16-5-2-4-15(6-7-16)11-10-3-8-19-12(10)14-9-13-11/h3,8-9H,2,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMGXGDSZWONPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide](/img/structure/B7496276.png)
![2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7496284.png)

![1-[(2-Pyrrolidin-1-ylpyridin-4-yl)methyl]-3-[4-(trifluoromethyl)cyclohexyl]urea](/img/structure/B7496308.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-pyridin-3-ylpropanamide](/img/structure/B7496316.png)

![Methyl 4-[(2-methyl-1,3-benzoxazol-5-yl)carbamoyl]benzoate](/img/structure/B7496328.png)
![4-chloro-N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7496333.png)

![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B7496343.png)
![3-Benzyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7496355.png)

![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-oxochromen-7-yl)oxyacetamide](/img/structure/B7496376.png)